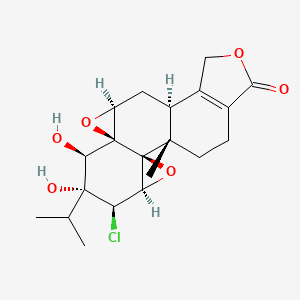

TripChlorolide

描述

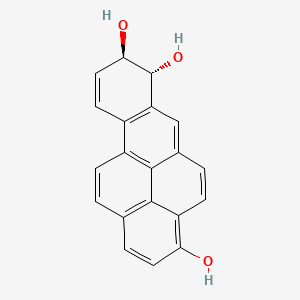

TripChlorolide is a diterpene triepoxide compound extracted from the traditional Chinese herbal plant Tripterygium wilfordii Hook F. It is known for its potent anti-inflammatory and immunosuppressive properties. Due to its lipophilicity and small molecular size, this compound can cross the blood-brain barrier, making it a promising candidate for neurological applications .

准备方法

Synthetic Routes and Reaction Conditions: TripChlorolide is typically synthesized through the extraction of Tripterygium wilfordii Hook F. The extraction process involves the use of macroporous resin adsorption technology, followed by high-performance liquid chromatography to detect and purify the active ingredients .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the roots of Tripterygium wilfordii Hook F. The roots are dried, powdered, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to obtain pure this compound .

化学反应分析

Types of Reactions: TripChlorolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to interact with different reagents under specific conditions to form various products.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus trichloride.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological and chemical properties.

科学研究应用

TripChlorolide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying diterpene triepoxides.

作用机制

TripChlorolide exerts its effects through multiple mechanisms:

Neuroprotection: It enhances the activity of neprilysin, an enzyme that degrades amyloid-β protein, thereby reducing amyloid plaque formation in the brain.

Anti-inflammatory: this compound inhibits the activation of microglia and modulates the STING-NLRP3 signaling pathway, reducing inflammation in the central nervous system.

Apoptosis Induction: It induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway, involving proteins such as Bcl-2 and Bax.

相似化合物的比较

TripChlorolide is often compared with other diterpene triepoxides, such as triptolide and celastrol.

Triptolide: Similar to this compound, triptolide is also derived from Tripterygium wilfordii Hook F and exhibits potent anti-inflammatory and anti-tumor properties.

Celastrol: Another compound from the same plant, celastrol, is recognized for its anti-inflammatory and neuroprotective effects.

Uniqueness of this compound: this compound’s ability to cross the blood-brain barrier and its relatively lower toxicity make it a unique and promising candidate for neurological and therapeutic applications.

属性

IUPAC Name |

(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMACDABKWJVSQ-LZVGCMTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927645 | |

| Record name | 11-Chloro-9,10-dihydroxy-1b-methyl-10-(propan-2-yl)-1b,3,6,6b,7,7a,9,10,11,11a-decahydrobisoxireno[8a,9:4b,5]phenanthro[1,2-c]furan-4(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132368-08-2 | |

| Record name | Tripchlorolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132368-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripchlorolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132368082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Chloro-9,10-dihydroxy-1b-methyl-10-(propan-2-yl)-1b,3,6,6b,7,7a,9,10,11,11a-decahydrobisoxireno[8a,9:4b,5]phenanthro[1,2-c]furan-4(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

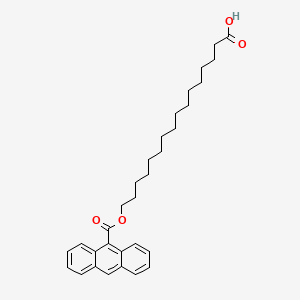

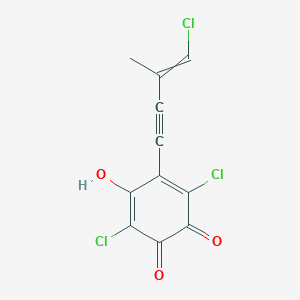

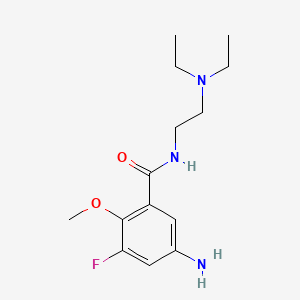

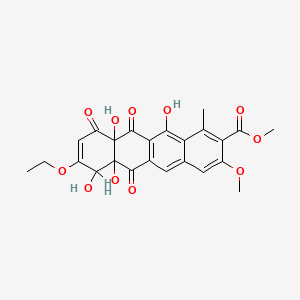

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Tripchlorolide?

A1: While the precise mechanisms underlying this compound's effects are multifaceted and not fully elucidated, research suggests it interacts with multiple cellular pathways. It has been shown to inhibit the activity of NF-κB, a key transcription factor involved in inflammatory and immune responses [, ]. Additionally, T4 has been reported to modulate the activity of signaling pathways such as ERK1/2-NF-κB and JAK/STAT, further contributing to its immunosuppressive effects [].

Q2: How does this compound influence neuroinflammation in the context of Alzheimer's disease?

A2: Studies indicate that this compound can suppress the activation of microglia, the resident immune cells of the central nervous system, which play a crucial role in neuroinflammation []. T4 has been shown to attenuate the release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2) from microglia stimulated with amyloid-β (Aβ) peptides []. This anti-inflammatory effect is linked to T4's ability to inhibit NF-κB and JNK signaling pathways in microglia [].

Q3: Can you elaborate on this compound's neuroprotective effects in Parkinson's disease models?

A3: Research suggests that this compound exhibits neuroprotective effects in both in vitro and in vivo models of Parkinson's disease (PD) [, , ]. In cellular models, T4 has been shown to protect dopaminergic neurons from the toxicity induced by 1-methyl-4-phenylpyridinium ions (MPP+), a neurotoxin commonly used to induce PD-like symptoms [, ]. In animal models, T4 administration has been shown to attenuate the loss of dopaminergic neurons in the substantia nigra pars compacta, a brain region significantly affected in PD [, , ].

Q4: What is the role of brain-derived neurotrophic factor (BDNF) in this compound's neuroprotective effects?

A4: this compound has been shown to stimulate the expression of BDNF mRNA in the brain []. BDNF is a neurotrophin that plays a crucial role in the survival, growth, and differentiation of neurons, particularly dopaminergic neurons []. The upregulation of BDNF expression by T4 may contribute to its neuroprotective effects by promoting neuronal survival and function [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H25O6Cl, and its molecular weight is 396.86 g/mol [, ].

Q6: Is there spectroscopic data available to confirm the structure of this compound?

A6: Yes, the structure of this compound has been elucidated through various spectroscopic analyses, including UV, IR, MS, FTMS/SCI, 1H-NMR, 13C-NMR, 1H-1H COSY, and 13C-1H COSY [, ]. X-ray crystallography has also been employed to confirm its structure [].

Q7: What in vitro models have been used to study the effects of this compound?

A7: this compound's effects have been investigated in various in vitro models, including primary cultured cortical neurons [], N2a/APP695 cells (an Alzheimer's disease model) [], and human ejaculated sperm []. These models have provided insights into its neuroprotective, anti-amyloidogenic, and anti-fertility properties, respectively [, , ].

Q8: What animal models have been employed to evaluate the efficacy of this compound?

A8: Researchers have used various animal models to investigate this compound's therapeutic potential. These include rodent models of Alzheimer's disease [, , , ], Parkinson's disease [, , , ], experimental autoimmune encephalomyelitis (an animal model of multiple sclerosis) [], and male reproductive toxicity [, , , , , ]. These studies have provided valuable insights into T4's effects on cognitive function, neurodegeneration, immune regulation, and male fertility.

Q9: What strategies are being explored to mitigate the toxicity of this compound?

A9: Researchers are actively investigating ways to mitigate the toxicity of this compound while preserving its therapeutic benefits. One approach involves developing novel drug delivery systems that can target the compound specifically to the desired tissues or cells, thereby reducing off-target effects []. Additionally, exploring structural analogs of T4 with improved safety profiles is an active area of research [].

Q10: What analytical methods are commonly used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as evaporative light scattering detection (ELSD) [] and ultraviolet (UV) detection [, ], has been widely employed for the quantification of this compound in plant materials and pharmaceutical preparations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。